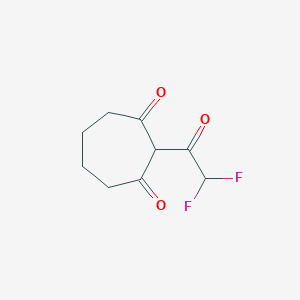

2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: is a chemical compound with the molecular formula C₉H₁₀F₂O₃ and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with a difluoroacetyl group and two keto groups at positions 1 and 3 . It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:

Cycloheptane-1,3-dione Formation: The initial step involves the formation of cycloheptane-1,3-dione through the cyclization of a suitable precursor.

Difluoroacetylation: The cycloheptane-1,3-dione is then subjected to difluoroacetylation using difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the keto groups can yield alcohols or other reduced forms of the compound.

Substitution: The difluoroacetyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Synthetic Applications

The compound serves as an important synthetic intermediate in organic chemistry. Its diketone structure allows for various transformations, including:

- Formation of Enolates : The diketone can form enolates that are useful in nucleophilic addition reactions.

- Condensation Reactions : It can participate in Claisen condensation reactions to form larger carbon skeletons.

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms makes it a valuable precursor for synthesizing fluorinated pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structure of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione has been explored for its potential biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The difluoroacetyl moiety is believed to enhance the compound's interaction with biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways, although specific targets require further investigation.

Synthesis of Anticancer Agents

A study focused on the synthesis of novel derivatives based on this compound aimed at evaluating their anticancer properties. The synthesized compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Functionalization Techniques

Recent advancements in synthetic methodologies have highlighted the use of palladium-catalyzed reactions involving this compound. These techniques allow for the introduction of additional functional groups, expanding the utility of this compound in creating complex molecular architectures.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione

- 2-(2,2-Difluoroacetyl)cyclopentane-1,3-dione

- 2-(2,2-Difluoroacetyl)cyclooctane-1,3-dione

Uniqueness: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs . The presence of the difluoroacetyl group also enhances its reactivity and potential biological activity .

Biological Activity

2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane structure with a diketone functional group and a difluoroacetyl substituent. This unique arrangement enhances its chemical reactivity and potential biological activities, making it of interest in medicinal chemistry and agrochemicals. The presence of the difluoroacetyl group significantly alters the compound's biological profile compared to other diketones, influencing its lipophilicity and hydrogen bonding interactions within biological systems.

The molecular formula of this compound is C9H8F2O2, with a molecular weight of approximately 194.16 g/mol. It features a diketone structure that allows for various chemical transformations, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 194.16 g/mol |

| Heavy Atom Count | 13 |

| Hydrogen Bond Acceptor Count | 5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's diketone structure allows it to participate in nucleophilic addition reactions, which can lead to the inhibition of key enzymes involved in metabolic pathways.

Potential Biological Targets:

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are sparse, several related compounds provide insights into its potential activity:

- HDAC Inhibition:

- Antitumor Properties:

- Photostability and Reactivity:

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-(2,2-difluoroacetyl)cycloheptane-1,3-dione |

InChI |

InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2 |

InChI Key |

IZZRDIMKTZNBBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C(=O)C1)C(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.